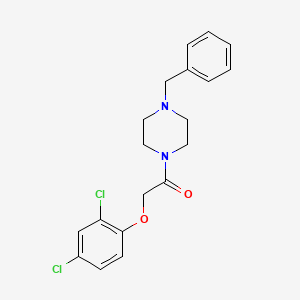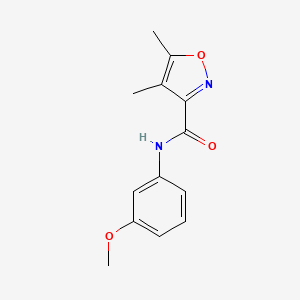![molecular formula C15H22ClN5O B10959415 4-chloro-1-ethyl-N-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-N-methyl-1H-pyrazole-3-carboxamide](/img/structure/B10959415.png)
4-chloro-1-ethyl-N-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-N-methyl-1H-pyrazole-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-クロロ-1-エチル-N-[(1-エチル-3,5-ジメチル-1H-ピラゾール-4-イル)メチル]-N-メチル-1H-ピラゾール-3-カルボキサミドは、ピラゾール誘導体のクラスに属する合成有機化合物です。この化合物は、ピラゾール環にさまざまな官能基が置換されたユニークな構造が特徴です。
2. 製法
合成経路と反応条件
4-クロロ-1-エチル-N-[(1-エチル-3,5-ジメチル-1H-ピラゾール-4-イル)メチル]-N-メチル-1H-ピラゾール-3-カルボキサミドの合成は、通常、容易に入手可能な出発物質から始まり、複数のステップを必要とします。一般的な合成経路には、次のステップが含まれます。
ピラゾール環の形成: ピラゾール環は、ヒドラジンやα,β-不飽和カルボニル化合物などの適切な前駆体を酸性または塩基性条件下で環化することによって合成することができます。
置換反応:
アミド化: 最後のステップでは、通常、アミンとカルボン酸誘導体を使用して、アミド化反応によりカルボキサミド基が形成されます。
工業的生産方法
工業的な設定では、この化合物の生産には、高収率と高純度を確保するために、最適化された反応条件を使用することが含まれる場合があります。これには、連続フローリアクター、高度な精製技術、厳格な品質管理対策の使用が含まれます。
3. 化学反応解析
反応の種類
4-クロロ-1-エチル-N-[(1-エチル-3,5-ジメチル-1H-ピラゾール-4-イル)メチル]-N-メチル-1H-ピラゾール-3-カルボキサミドは、次のものを含むさまざまな化学反応を起こすことができます。
酸化: この化合物は、過マンガン酸カリウムや過酸化水素などの酸化剤を使用して酸化することができ、酸化誘導体の形成につながります。
還元: 還元反応は、水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤を使用して行うことができ、化合物の還元型をもたらします。
置換: クロロ基は、適切な求核剤を使用して求核置換反応により他の官能基で置換できます。
一般的な試薬と条件
酸化: 過マンガン酸カリウム、過酸化水素、および他の酸化剤を酸性または塩基性条件下で使用します。
還元: 水素化ホウ素ナトリウム、水素化リチウムアルミニウム、および他の還元剤を制御された条件下で使用します。
置換: 適切な触媒の存在下で、アミン、チオール、アルコキシドなどの求核剤。
生成される主な生成物
これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。たとえば、酸化によりヒドロキシル化またはカルボキシル化された誘導体が生成される場合があり、還元により脱塩素化または水素化された生成物が生成される場合があります。
4. 科学研究への応用
化学: より複雑な分子の合成のためのビルディングブロックとして、および有機合成における試薬として。
生物学: 抗菌性、抗炎症性、抗癌性などの潜在的な生物活性について調査されています。
医学: 特に特定の疾患を標的とする新薬の開発における、潜在的な治療的応用について調査されています。
産業: 農薬、染料、その他の工業製品の開発に使用されています。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-1-ethyl-N-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-N-methyl-1H-pyrazole-3-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the cyclization of appropriate precursors, such as hydrazines and α,β-unsaturated carbonyl compounds, under acidic or basic conditions.
Substitution Reactions:
Amidation: The final step involves the formation of the carboxamide group through amidation reactions, typically using amines and carboxylic acid derivatives.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反応の分析
Types of Reactions
4-chloro-1-ethyl-N-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-N-methyl-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions using appropriate nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled conditions.
Substitution: Nucleophiles such as amines, thiols, and alkoxides in the presence of suitable catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce dechlorinated or hydrogenated products.
科学的研究の応用
Chemistry: As a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: Used in the development of agrochemicals, dyes, and other industrial products.
作用機序
4-クロロ-1-エチル-N-[(1-エチル-3,5-ジメチル-1H-ピラゾール-4-イル)メチル]-N-メチル-1H-ピラゾール-3-カルボキサミドの作用機序は、特定の分子標的および経路との相互作用を含みます。この化合物は、酵素、受容体、またはその他のタンパク質に結合することによって効果を発揮し、それらの活性を調節する場合があります。関与する正確な分子標的と経路は、研究されている特定の生物活性によって異なります。
6. 類似の化合物との比較
類似の化合物
1-エチル-3,5-ジメチル-1H-ピラゾール-4-カルボキサミド: 異なる置換基を持つ構造的に類似した化合物。
4-クロロ-1-エチル-1H-ピラゾール-3-カルボキサミド: 同様のコア構造を持つ別のピラゾール誘導体ですが、官能基が異なります。
独自性
4-クロロ-1-エチル-N-[(1-エチル-3,5-ジメチル-1H-ピラゾール-4-イル)メチル]-N-メチル-1H-ピラゾール-3-カルボキサミドは、他の類似の化合物と比較して、独特の生物活性と化学的性質を与える可能性のある官能基の組み合わせが独自です。この独自性は、さまざまな科学分野におけるさらなる研究開発のための貴重な化合物となっています。
類似化合物との比較
Similar Compounds
1-ethyl-3,5-dimethyl-1H-pyrazole-4-carboxamide: A structurally similar compound with different substituents.
4-chloro-1-ethyl-1H-pyrazole-3-carboxamide: Another pyrazole derivative with a similar core structure but different functional groups.
Uniqueness
4-chloro-1-ethyl-N-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-N-methyl-1H-pyrazole-3-carboxamide is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical properties compared to other similar compounds. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
特性
分子式 |
C15H22ClN5O |
|---|---|
分子量 |
323.82 g/mol |
IUPAC名 |
4-chloro-1-ethyl-N-[(1-ethyl-3,5-dimethylpyrazol-4-yl)methyl]-N-methylpyrazole-3-carboxamide |
InChI |
InChI=1S/C15H22ClN5O/c1-6-20-9-13(16)14(18-20)15(22)19(5)8-12-10(3)17-21(7-2)11(12)4/h9H,6-8H2,1-5H3 |
InChIキー |
LAGOSTZDLFXGMP-UHFFFAOYSA-N |
正規SMILES |
CCN1C=C(C(=N1)C(=O)N(C)CC2=C(N(N=C2C)CC)C)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[(4,5-dichloro-1-methyl-1H-pyrazol-3-yl)methyl]-1-(difluoromethyl)-N,3-dimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B10959333.png)
![2-[4-chloro-3-(trifluoromethyl)phenyl]-4-nitro-1H-isoindole-1,3(2H)-dione](/img/structure/B10959339.png)

![N-(4-chlorophenyl)-N-{2-[2-(1-methylpiperidin-4-ylidene)hydrazinyl]-2-oxoethyl}benzenesulfonamide (non-preferred name)](/img/structure/B10959355.png)

![4-{[(E)-{4-methoxy-3-[(5-methyl-2-nitrophenoxy)methyl]phenyl}methylidene]amino}-5-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B10959387.png)
![1-(difluoromethyl)-3,5-dimethyl-N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]-N-propyl-1H-pyrazole-4-sulfonamide](/img/structure/B10959391.png)
![4-(2-methylpropyl)-5-[2-(4-methyl-1H-pyrazol-1-yl)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B10959398.png)
![6-tert-butyl-2-{[(5-methyl-3-nitro-1H-pyrazol-1-yl)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B10959403.png)
![7-(difluoromethyl)-N-[3-methyl-5-(methylsulfanyl)-4H-1,2,4-triazol-4-yl]-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B10959405.png)
methanone](/img/structure/B10959407.png)
![[4-(2-Adamantyl)piperazino]{3-[(2,2,3,3-tetrafluoropropoxy)methyl]phenyl}methanone](/img/structure/B10959417.png)

